Molecular Weight and Lipophilicity Differentiation vs. 4-Benzylpiperazine-1-carboxamide and 1,4-Dibenzylpiperazine
N,4-Dibenzylpiperazine-1-carboxamide (MW 309.41 g/mol, C₁₉H₂₃N₃O) carries a second benzyl group on the carboxamide nitrogen that is absent in the mono-benzyl analog 4-benzylpiperazine-1-carboxamide (MW 219.28 g/mol, C₁₂H₁₇N₃O) . This additional benzyl moiety increases molecular weight by 90.13 g/mol (41% increase) and adds one aromatic ring, substantially elevating calculated logP. The compound also differs from 1,4-dibenzylpiperazine (MW 266.38 g/mol, C₁₈H₂₂N₂), which lacks the carboxamide oxygen and the N-benzyl extension on the 1-position nitrogen, resulting in zero hydrogen-bond donor/acceptor capability at that position versus two H-bond acceptors (urea carbonyl and piperazine N-4) and one H-bond donor (carboxamide NH) for the target compound [1].
| Evidence Dimension | Molecular weight and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | MW = 309.41 g/mol; HBD = 1 (carboxamide NH); HBA = 3 (piperazine N-4, urea carbonyl O, carboxamide N) |
| Comparator Or Baseline | 4-Benzylpiperazine-1-carboxamide: MW = 219.28 g/mol; 1,4-Dibenzylpiperazine: MW = 266.38 g/mol, no carboxamide HBD/HBA |
| Quantified Difference | ΔMW = +90.13 g/mol vs. 4-benzylpiperazine-1-carboxamide; ΔMW = +43.03 g/mol vs. 1,4-dibenzylpiperazine; net gain of 1 HBD and ≥2 HBA vs. 1,4-dibenzylpiperazine |
| Conditions | Calculated from molecular formula; HBD/HBA counts per standard drug-likeness rules |
Why This Matters
The 41% higher molecular weight and additional H-bond functionality directly impact membrane permeability, solubility, and target-binding pharmacophore geometry — procuring the incorrect analog will yield non-comparable SAR data.
- [1] NCATS Inxight Drugs. 1,4-Dibenzylpiperazine — MW 266.38, C₁₈H₂₂N₂. https://inxight.ncats.io (accessed 2026-05-01). View Source
